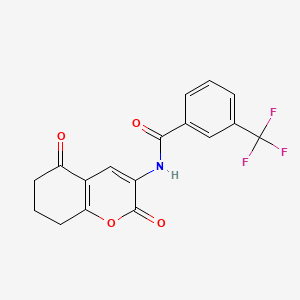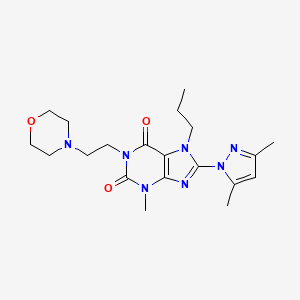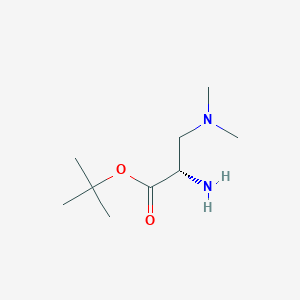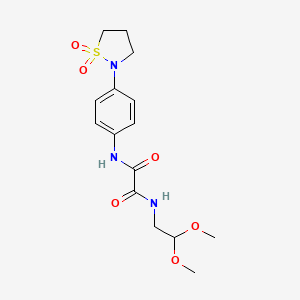
1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of chemical compounds related to 1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea contribute significantly to the development of potential anti-cancer agents and materials with specific electronic structures. A study highlights the synthesis of pyrazole derivatives showing promising attributes for anti-cancer applications, underlining the importance of detailed molecular design in advancing therapeutic agents (Thomas et al., 2019). Additionally, the creation of compounds through the manipulation of urea derivatives showcases the versatility of these molecules in forming materials with desired physical properties, such as hydrogels, demonstrating the broad applicability of urea derivatives in material science (Lloyd & Steed, 2011).
Photocyclisation and Molecular Interactions
The process of photocyclisation, involving compounds related to this compound, illustrates the potential for creating tetracyclic compounds, which could have implications in the development of novel pharmaceuticals or materials with unique photochemical properties (Kamboj et al., 2012). The intricate molecular interactions, such as hydrogen bonding and the influence of substituents on molecular conformation, play a crucial role in determining the physical and chemical characteristics of these compounds, highlighting the importance of structural analysis in understanding their behavior and potential applications (Zatsu et al., 2019).
Corrosion Inhibition and Material Protection
Urea derivatives, including those structurally related to this compound, have demonstrated efficacy as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial for extending the lifespan of materials in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The study by Bahrami and Hosseini (2012) explores the effectiveness of urea derivatives as inhibitors for mild steel corrosion, showcasing the potential of these compounds in material science and engineering (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-3-1-2-4-15(14)20-16(21)19-12-17(6-8-22-9-7-17)13-5-10-23-11-13/h1-5,10-11H,6-9,12H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLOQLVKFLCUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)
![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)